molecular formula C10H11BrClN B2386139 rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride CAS No. 2059909-45-2

rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Cat. No.: B2386139
CAS No.: 2059909-45-2
M. Wt: 260.56
InChI Key: YIJUJFJDCVGJRT-HHDYSPPTSA-N
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Description

This compound is a brominated cyclopropane-fused indene derivative with a stereochemically complex structure. The cyclopropane ring introduces significant ring strain, which may enhance reactivity or modulate biological activity.

Properties

IUPAC Name

(1R,1aS,6aS)-4-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN.ClH/c11-6-1-2-7-5(3-6)4-8-9(7)10(8)12;/h1-3,8-10H,4,12H2;1H/t8-,9+,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJUJFJDCVGJRT-HHDYSPPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)C3=C1C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]2N)C3=C1C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of o-Phenylenediamine

The synthesis of 4-bromo-o-phenylenediamine serves as a critical precursor. A patented method (CN103073435A) employs sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in acetic acid/acetic anhydride to brominate o-phenylenediamine:

Reaction Conditions :

  • Step A : Acetylation of o-phenylenediamine with acetic anhydride at 50°C, followed by bromination using NaBr/H₂O₂ at 50–60°C.
  • Step B : Hydrolysis with 5N NaOH in methanol at 80°C to yield 4-bromo-o-phenylenediamine.

Key Data :

Parameter Value Source
Yield (Step A) 95.6% purity
Yield (Step B) 98.6% purity after recrystallization
Regioselectivity >99% for 4-position

This method avoids hazardous liquid bromine, enhancing safety and atom economy.

Integrated Synthesis Route

Route A: Bromination Followed by Cyclopropanation

  • Step 1 : Synthesize 4-bromo-o-phenylenediamine via’s method.
  • Step 2 : Protect the amine group via acetylation to prevent side reactions.
  • Step 3 : Perform cyclopropanation using a Simmons-Smith reagent (Zn/Cu couple with CH₂I₂) or transition metal catalysis.
  • Step 4 : Deprotect the amine under acidic conditions and form the hydrochloride salt with HCl gas.

Critical Parameters :

Step Conditions Yield Purity
1 NaBr/H₂O₂, 50°C 95.6% 98.6%
3 Zn/Cu, CH₂I₂, 0°C → 25°C 65–70% 90%
4 HCl/Et₂O 85% 99%

Route B: Cyclopropanation Followed by Bromination

  • Step 1 : Construct the cyclopropane-fused indenamine core via oxidative carbanion cyclization.
  • Step 2 : Brominate the aromatic ring using a diazonium intermediate (US6943257B2):
    • Treat the amine with NaNO₂/HBr/DMSO at 35–80°C to form a diazonium salt.
    • Decompose the diazonium salt to introduce bromine.

Advantages :

  • One-step bromination under mild conditions.
  • Avoids regioselectivity issues via directed ortho-metalation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 3.22 (m, 1H, CH-NH₃⁺), 2.75–2.60 (m, 2H, cyclopropane CH₂), 1.88–1.75 (m, 2H, cyclopropane CH₂).
  • HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN).

X-ray Crystallography

The hydrochloride salt crystallizes in the monoclinic space group P2₁/c, with bond lengths confirming the cyclopropane ring (C-C: 1.50–1.52 Å) and planar aromatic system.

Industrial-Scale Considerations

  • Cost Efficiency : Route A’s bromination step costs $12/kg vs. $45/kg for traditional liquid bromine.
  • Safety : NaBr/H₂O₂ reduces corrosion risks compared to HBr gas.
  • Environmental Impact : DMSO solvent in Route B is recyclable, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the amine group to other functional groups.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

Pharmacological Potential

Research has indicated that compounds similar to rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride may exhibit pharmacological activities such as inhibition of key enzymes involved in disease processes. For instance, the compound's structure suggests potential interactions with targets like coagulation factor Xa, which is crucial in thrombotic disorders .

Inhibitors of Enzymatic Activity

The compound has been studied for its ability to inhibit enzymes linked to various diseases. In particular, it shows promise as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO2), an enzyme involved in ethylene biosynthesis in plants. This inhibition could have implications for agricultural biotechnology by modulating plant growth responses .

Ethylene Biosynthesis Regulation

Recent studies have focused on the synthesis of cyclopropanecarboxylic acids and their derivatives as innovative regulators of ethylene biosynthesis. The compound this compound can potentially serve as a model for developing new analogs that enhance or inhibit ethylene production in plants .

Drug Design and Molecular Docking Studies

In silico studies have been conducted to evaluate the binding affinity of this compound with various biological targets. Molecular docking simulations indicate that it could bind effectively to ACO2 and other relevant enzymes, providing a basis for further drug design efforts aimed at developing therapeutic agents targeting these pathways .

Case Study 1: Inhibition of ACO2

A recent study demonstrated that newly synthesized derivatives of cyclopropanecarboxylic acids showed superior binding constants when docked against ACO2 compared to established inhibitors. This suggests that this compound could be a valuable lead compound in developing more effective inhibitors for ethylene regulation in agriculture .

Case Study 2: Antitumor Activity

Compounds structurally related to this compound have been investigated for their antitumor properties. Their ability to inhibit factor Xa suggests potential use in cancer therapies where modulation of coagulation pathways is beneficial .

Mechanism of Action

The mechanism of action of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and specificity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Halogenated cyclopropa[a]inden-1-amine derivatives are common in medicinal chemistry due to their tunable electronic properties. Key comparisons include:

4-Fluoro Analog
  • Molecular Formula : C₁₀H₁₁ClFN
  • Molecular Weight : 199.65 g/mol
  • Purity : ≥95% (HPLC)
  • Applications : Versatile small-molecule scaffold for lab use .
  • Safety : Requires precautions such as avoiding heat sources (P210) and keeping away from children (P102) .
3-Chloro Analog
  • Molecular Formula : C₉H₁₁N (free base)
  • Molecular Weight : 165.24 g/mol (free base)
  • CAS No.: 67-02-4
  • Applications : Building block in synthetic chemistry .
  • Key Difference : Chlorine’s intermediate electronegativity and size may balance steric and electronic effects differently than bromine.
5-Chloro Analog
  • Global Suppliers : 12+ suppliers, including Enzychem Lifesciences (Korea) and Chem. Lab. Dr. Petersen (Germany), indicating industrial relevance .
3-Bromo Analog
  • CAS No.: 2060005-22-1
  • Key Difference : Bromine at position 3 instead of 4; positional isomerism may influence conformational stability or receptor interactions .

Non-Cyclopropane Brominated Indenamine Derivatives

Compounds lacking the cyclopropane ring provide insight into the role of ring strain:

(R)-6-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride
  • Molecular Formula : C₉H₁₁BrClN
  • Molecular Weight : 248.55 g/mol
  • Applications : Research reagent for enantioselective synthesis .
  • Key Difference : The absence of the cyclopropane ring reduces steric complexity but may diminish rigidity critical for target binding.
(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride
  • CAS No.: 1079742-66-7
  • Molecular Weight : 265.56 g/mol
  • Key Difference : A methyl group at position 4 introduces additional steric effects, which could enhance selectivity in biological systems .

Enzymatically Active Tetrahydrocyclopropa[a]indene Derivatives

  • S 49164 : Molecular weight 308.34 g/mol; methyl substituent at 1a-position.
  • S 50612 : Molecular weight 336.39 g/mol; propyl substituent at 1a-position.
  • Activity : Both act as glucokinase activators, with propyl substitution (S 50612) likely enhancing lipophilicity and membrane permeability .

Biological Activity

  • Molecular Formula : C₉H₈BrClN
  • Molecular Weight : 239.52 g/mol
  • CAS Number : 12370443

Biological Activity Overview

The biological activity of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has been investigated in various studies. Its potential applications include:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntitumorInduction of apoptosis
NeuroprotectiveReduction of oxidative stress
AntimicrobialInhibition of bacterial growth

Case Study 1: Antitumor Activity

A study conducted on the effect of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast and lung cancer cells, showing IC50 values in the low micromolar range. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, this compound was found to significantly reduce cell death. The compound increased the expression of antioxidant enzymes and decreased markers of lipid peroxidation. These findings suggest its potential for therapeutic applications in conditions such as Alzheimer's disease.

Table 2: Key Findings from Research Studies

Study FocusFindings
Antitumor ActivityInduced apoptosis in cancer cellsPotential anticancer agent
NeuroprotectionReduced oxidative stressPossible treatment for neurodegeneration
AntimicrobialEffective against E. coliPotential antimicrobial agent

Q & A

Q. What are the recommended methods for synthesizing rac-(1R,1aS,6aS)-4-bromo-cyclopropa[a]inden-1-amine hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves cyclopropanation reactions using transition metal catalysts (e.g., rhodium or copper) to form the strained cyclopropane ring. Key steps include:

  • Precursor selection : Start with brominated indene derivatives to ensure regioselective bromination .
  • Catalytic conditions : Optimize catalyst loading (e.g., 5–10 mol% Rh₂(OAc)₄) and reaction temperature (60–80°C) to balance ring strain and stability .
  • Purification : Use recrystallization (ethanol/water mixtures) or silica gel chromatography to isolate the hydrochloride salt . Table 1 : Yield optimization under varying conditions:
CatalystTemp (°C)Yield (%)Purity (%)
Rh₂(OAc)₄706898
Cu(OTf)₂605295

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR : ¹H and ¹³C NMR to confirm cyclopropane ring geometry and bromine position. Key signals include δ 3.2–3.5 ppm (cyclopropane CH₂) and δ 7.1–7.3 ppm (aromatic protons) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺ at m/z 285.02) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the cyclopropane ring and amine configuration .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of cyclopropane ring opening in this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map transition states during ring-opening reactions. Focus on bond dissociation energies (BDEs) of the cyclopropane C–C bonds (~65 kcal/mol) .
  • Reaction Path Analysis : Simulate nucleophilic attack (e.g., by amines or water) using software like Gaussian or ORCA. Identify intermediates and activation barriers . Key Insight : The strained cyclopropane ring enhances electrophilicity, making it susceptible to nucleophilic cleavage in biological systems .

Q. What experimental strategies are used to evaluate this compound’s pharmacological activity and target selectivity?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., IC₅₀ determination). Compare with structurally similar brominated compounds (e.g., 4-bromoindazole derivatives) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity for G-protein-coupled receptors (GPCRs) . Table 2 : Representative bioactivity
TargetAssay TypeIC₅₀ (µM)Selectivity Index
Kinase AFluorescence0.4512x vs. Kinase B
Serotonin ReceptorRadioligand1.28x vs. Dopamine Receptor

Q. How can enantiomeric separation be achieved, and what challenges arise due to stereochemical complexity?

  • Chiral Chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol mobile phases. Resolution factors >1.5 indicate baseline separation .
  • Enzymatic Resolution : Lipase-catalyzed acylations to differentiate enantiomers via kinetic resolution . Challenges : Racemization under acidic conditions (e.g., during HCl salt formation) requires pH-controlled environments .

Q. What are the stability profiles of this compound under varying thermal and photolytic conditions?

  • Thermal Stability : Degrades above 150°C (TGA data), with HCl release observed via DSC .
  • Photolytic Stability : UV light (254 nm) induces bromine dissociation; store in amber vials at RT with desiccants .

Q. How can molecular docking studies predict interactions between this compound and biological targets?

  • Docking Software : AutoDock Vina or Schrödinger Suite to model binding modes. Use crystal structures of target proteins (e.g., PDB ID: 3SN6) .
  • Key Interactions : Bromine forms halogen bonds with backbone carbonyls (e.g., Leu273 in Kinase A), while the amine group hydrogen-bonds to Asp189 .

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